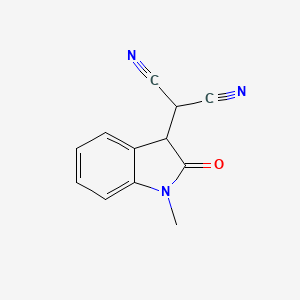![molecular formula C9H10N2S B3355799 [2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine CAS No. 63647-04-1](/img/structure/B3355799.png)
[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine
Vue d'ensemble
Description
“[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine” is a compound with the molecular formula C9H10N2S . It has a molecular weight of 178.26 g/mol . The compound is also known by several synonyms, including (2-pyrrol-1-ylthiophen-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C9H10N2S/c10-7-8-3-6-12-9(8)11-4-1-2-5-11/h1-6H,7,10H2 . This code provides a standard way to encode the compound’s molecular structure. The compound’s canonical SMILES representation is C1=CN(C=C1)C2=C(C=CS2)CN , which is another way to represent the structure of the molecule. Physical And Chemical Properties Analysis
“[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine” has several computed properties . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 178.05646950 g/mol . The topological polar surface area is 59.2 Ų . The compound has a heavy atom count of 12 .Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes has highlighted the importance of structurally diverse compounds in predicting drug-drug interactions (Khojasteh et al., 2011). This study emphasizes the role of potent and selective chemical inhibitors, including thiophene derivatives, in deciphering the involvement of specific CYP isoforms, which is crucial for the development of safer pharmaceuticals.
Thiophene Analogues and Carcinogenicity Evaluation
The synthesis and evaluation of thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, provide insight into their potential carcinogenicity (Ashby et al., 1978). This research contributes to our understanding of the structural requirements for carcinogenic activity and the safety evaluation of new chemical entities.
Structure-Activity Relationships of Thiophene Derivatives
A comprehensive review of thiophene structure-activity relationships over the last decade highlights the therapeutic properties indicated by specific biological test systems (Drehsen & Engel, 1983). This research underscores the complexity of activity patterns and the challenge of predicting therapeutic efficacy based on molecular structure alone.
Bioactive Pyrrole-Based Compounds
The synthesis and pharmacological exploration of pyrrole-based compounds for anticancer, antimicrobial, and antiviral activities emphasize the pyrrole ring's significance in drug discovery (Li Petri et al., 2020). This review underlines the pyrrole nucleus's enduring value as a pharmacophore in the development of new therapeutic agents.
Heterocyclic Compounds in Medicinal Chemistry
The role of heterocycles, including furan and thiophene, in drug design as structural units of bioactive molecules, is highlighted in the context of nucleobases, nucleosides, and their analogues (Ostrowski, 2022). This review provides insights into the impact of heteroaryl substituents on medicinal chemistry, offering a foundation for developing compounds with optimized activity and selectivity.
Propriétés
IUPAC Name |
(2-pyrrol-1-ylthiophen-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-7-8-3-6-12-9(8)11-4-1-2-5-11/h1-6H,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEVGWFKDNPKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CS2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270945 | |
| Record name | 2-(1H-Pyrrol-1-yl)-3-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine | |
CAS RN |
63647-04-1 | |
| Record name | 2-(1H-Pyrrol-1-yl)-3-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63647-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)-3-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B3355731.png)

![10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one](/img/structure/B3355739.png)



![(11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B3355790.png)
![1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile](/img/structure/B3355792.png)
![4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B3355806.png)


